molecular formula C11H19N3O B2479048 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439898-12-0

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2479048
CAS No.: 1439898-12-0
M. Wt: 209.293
InChI Key: VKPXURUBRYITSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,3,4-oxadiazole moiety substituted with a tert-butyl group.

Properties

IUPAC Name

2-tert-butyl-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-5-4-6-12-7-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPXURUBRYITSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of a suitable precursor. One common method is the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole ring is known for its diverse biological activities, making compounds containing this moiety of significant interest in drug development. Research indicates that 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine has shown promise in several therapeutic areas:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties by modulating neurotransmitter systems involved in seizure activity. This effect is likely due to its interaction with GABA receptors and other neurotransmitter pathways.
  • Antidepressant Potential : The compound has been explored for its antidepressant effects, attributed to its ability to influence serotonin receptors and inhibit enzymes linked to neuroinflammation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been noted in various studies. Specifically:

  • Acetylcholinesterase Inhibition : Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Some derivatives of oxadiazole have shown strong inhibitory effects against urease, which is relevant in managing conditions like urinary tract infections and kidney stones .

Neuropharmacology

The modulation of neurotransmitter systems highlights the compound's potential in neuropharmacology. Research indicates that it may interact with serotonin receptors (5-HT receptors), which are crucial targets for antidepressants and antipsychotics . The ability to influence these pathways positions this compound as a candidate for further exploration in mood disorders and schizophrenia treatment.

Structure-Activity Relationship Studies

The unique structure of this compound allows for comparative analysis with other oxadiazole-containing compounds. Researchers have conducted structure-activity relationship (SAR) studies to understand how variations in substituents affect biological activity:

Compound Name Structural Feature Biological Activity
4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidineThiophene substitutionDifferent pharmacological profile
3-(5-Aralkyl-1,3,4-oxadiazol-2-yl)piperidineVarying aralkyl substituentsEnhanced lipophilicity
1-(tert-butoxycarbonyl)-piperidine derivativesDifferent functionalizationDistinct biological activities

These comparisons provide insights into how modifications can lead to enhanced therapeutic effects or reduced side effects .

Mechanism of Action

The mechanism of action of 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Isomers and Regioisomers

4-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine
  • Structural Difference : The oxadiazole group is attached at the piperidine’s 4-position instead of the 3-position.
  • For instance, the 4-substituted isomer may exhibit different receptor selectivity compared to the 3-substituted variant .
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
  • Structural Difference : Contains a 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole) with a phenyl substituent.
  • Implications: Oxadiazole Isomerism: The 1,2,4-oxadiazole scaffold has distinct electronic properties due to nitrogen atom positioning, influencing hydrogen bonding and dipole interactions .

Functional Analogues with Varied Substituents

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride
  • Substituent : Cyclopropyl group replaces tert-butyl.
  • Implications :
    • Steric Effects : Cyclopropyl’s smaller size and rigidity may reduce steric hindrance, improving binding pocket compatibility.
    • Metabolic Stability : The sp³-hybridized cyclopropyl could enhance metabolic resistance compared to the bulky tert-butyl group .
3-(5-Nitrobenzooxazol-2-ylsulfanyl)piperidine-1-carboxylic Acid tert-Butyl Ester
  • Substituent : Nitrobenzooxazol-sulfanyl group.
  • Implications :
    • Electronic Effects : The nitro group (electron-withdrawing) and sulfanyl linker may increase electrophilicity, altering reactivity in biological systems.
    • Solubility : Polar nitro and sulfanyl groups could improve aqueous solubility relative to the hydrophobic tert-butyl .

Pharmacological and Physicochemical Properties

The table below summarizes key differences:

Compound Oxadiazole Type Substituent Key Properties/Bioactivity Reference
3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine 1,3,4 tert-butyl High lipophilicity; potential CNS activity
4-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine 1,3,4 tert-butyl (C4) Altered steric profile; unknown bioactivity
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 1,2,4 phenyl Aromatic stacking; muscarinic/GABA receptor modulation
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine HCl 1,3,4 cyclopropyl Improved metabolic stability
Nitrobenzooxazol-sulfanyl derivative 1,3,4 nitrobenzooxazol Enhanced electrophilicity; possible enzyme inhibition

Biological Activity

3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound characterized by the presence of a piperidine ring substituted with a 1,3,4-oxadiazole ring. The addition of a tert-butyl group enhances its lipophilicity and stability, making it an intriguing candidate for various biological and chemical applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H19N3O\text{C}_{11}\text{H}_{19}\text{N}_3\text{O}

IUPAC Name: 2-tert-butyl-5-piperidin-3-yl-1,3,4-oxadiazole

Molecular Formula: C₁₁H₁₉N₃O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can serve as a bioisostere for amides and esters, enhancing the compound's stability and binding affinity to biological targets. The piperidine moiety allows for interactions with different receptors and enzymes, modulating their activity and leading to observed biological effects.

Antimicrobial Properties

Research has indicated that derivatives of the oxadiazole ring exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:

CompoundActivityReference
3aActive against Mycobacterium tuberculosis
8aInhibitory effects on Mycobacterium bovis BCG
17aStrong activity against Staphylococcus aureus

These studies suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.

Antitumor Activity

The potential antitumor effects of oxadiazole derivatives have been extensively studied. For example:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism
5aMCF-70.65Induces apoptosis via p53 pathway
16bPANC-12.41Cytotoxic effects observed

These findings indicate that compounds related to this compound may also exhibit significant antitumor activity.

Case Studies

Several case studies highlight the biological efficacy of oxadiazole derivatives:

  • Antimycobacterial Activity : A study demonstrated that certain oxadiazole derivatives were effective against monoresistant strains of Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .
  • Cytotoxicity in Cancer Models : Another research project revealed that specific derivatives induced apoptosis in cancer cell lines such as MCF-7 and U-937 through modulation of apoptotic pathways .

Q & A

Q. What are the common synthetic routes for preparing 3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazides or coupling reagents to form the 1,3,4-oxadiazole ring. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., POCl₃) under controlled temperatures (80–100°C) to form the oxadiazole core .
  • Piperidine Functionalization : Coupling via Buchwald-Hartwig amination or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(OAc)₂ .
  • Critical Conditions : Maintain pH stability during cyclization (pH 6.5–7.0) and use N-methylpiperidine as a base to minimize racemization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural conformation of this compound using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray Crystallography : Determines bond lengths, angles, and ring puckering (e.g., chair conformation of piperidine with Q₂ = 0.6191 Å) . Compare with literature values for validation .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm tert-butyl (-C(CH₃)₃) and oxadiazole proton environments (δ 1.3–1.5 ppm for tert-butyl; δ 8.0–8.5 ppm for oxadiazole) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 318.37 for related compounds) .

Q. What are the recommended storage conditions and solubility profiles for piperidine-oxadiazole derivatives to ensure compound stability during experimental workflows?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under inert gas (Ar) to prevent oxidation .
  • Solubility :
    • Polar Solvents : DMSO or DMF for biological assays (10 mM stock solutions) .
    • Non-Polar Solvents : Chloroform or dichloromethane for synthetic reactions .
  • Stability Testing : Monitor via TLC or HPLC every 6 months; discard if degradation exceeds 5% .

Advanced Research Questions

Q. How can computational methods such as DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for reactivity prediction .
  • Key Parameters : Optimize geometry at B3LYP/6-31G(d) level; compare experimental vs. computed bond lengths (e.g., C–N: 1.34 Å vs. 1.33 Å) .
  • Applications : Predict regioselectivity in electrophilic substitutions (e.g., tert-butyl group directs attack to oxadiazole C2) .

Q. What strategies are effective in resolving contradictions in bioactivity data observed across different studies for piperidine-oxadiazole hybrids?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls .
  • Data Normalization : Express activity as % inhibition relative to reference compounds (e.g., IC₅₀ values with 95% confidence intervals) .
  • Meta-Analysis : Use software like RevMan to pool data from independent studies, adjusting for variables (e.g., solvent polarity, incubation time) .

Q. How does the introduction of a tert-butyl group at the 5-position of the 1,3,4-oxadiazole ring influence steric and electronic interactions in related compounds?

Methodological Answer:

  • Steric Effects : The tert-butyl group increases dihedral angles (e.g., 335.12° in piperidine ring puckering) and reduces rotational freedom, impacting ligand-receptor binding .
  • Electronic Effects : Electron-donating tert-butyl group stabilizes oxadiazole ring via inductive effects, lowering LUMO energy (-2.1 eV) and enhancing nucleophilic reactivity .

Q. What methodological approaches are employed to establish structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace tert-butyl with cyclopropyl) and test bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., oxadiazole as hydrogen bond acceptor) .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data to correlate steric/electronic features with activity .

Q. In the context of optimizing synthetic routes, how can researchers mitigate racemization and byproduct formation during the cyclization steps of oxadiazole formation?

Methodological Answer:

  • Racemization Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or low-temperature conditions (-20°C) .
  • Byproduct Reduction :
    • Dehydration : Replace POCl₃ with Burgess reagent to minimize esterification byproducts .
    • Catalyst Screening : Test Pd-based catalysts (e.g., XPhos Pd G3) for coupling efficiency >90% .
  • Monitoring : In-situ FTIR to track intermediate formation and adjust reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.